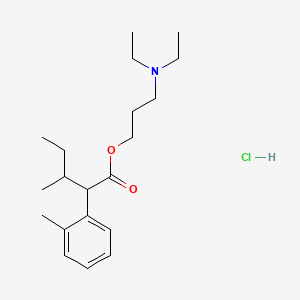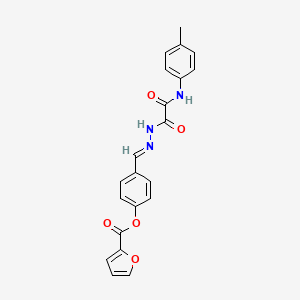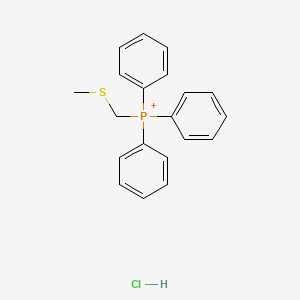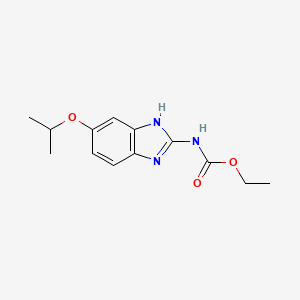
1-(3,4-Dichlorophenyl)-3-isobutylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-isobutylurea is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a member of the phenylurea class of compounds, which are known for their herbicidal properties. This compound is structurally characterized by the presence of a dichlorophenyl group and an isobutylurea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-isobutylurea typically involves the reaction of 3,4-dichloroaniline with isobutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
1-(3,4-Dichlorophenyl)-3-isobutylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-isobutylurea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of herbicides and other agrochemicals.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-isobutylurea involves its interaction with specific molecular targets. In the context of herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the formation of ATP and NADPH, essential molecules for plant growth and survival .
類似化合物との比較
Similar Compounds
Diuron: Another phenylurea herbicide with similar structural features.
Linuron: A related compound used as a herbicide.
Monuron: Another member of the phenylurea class with herbicidal properties.
Uniqueness
1-(3,4-Dichlorophenyl)-3-isobutylurea is unique due to its specific substitution pattern on the phenyl ring and the presence of the isobutylurea moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
5006-90-6 |
|---|---|
分子式 |
C11H14Cl2N2O |
分子量 |
261.14 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(2)6-14-11(16)15-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H2,14,15,16) |
InChIキー |
AUCLZOQDOXROKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




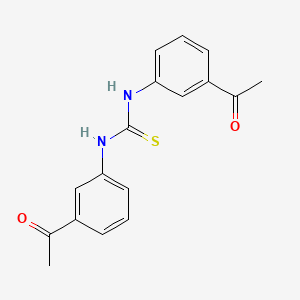


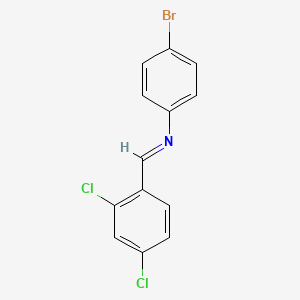
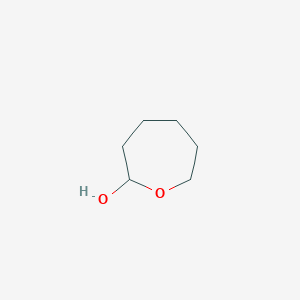
![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
